molecular formula C9H17N B2761136 (2R,3aS,7aS)-2-methyl-octahydro-1H-indole CAS No. 2490344-77-7

(2R,3aS,7aS)-2-methyl-octahydro-1H-indole

Cat. No.: B2761136
CAS No.: 2490344-77-7
M. Wt: 139.242
InChI Key: ZJHBAERTGJSGHX-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3aS,7aS)-2-Methyl-octahydro-1H-indole is a chiral, bicyclic amine derivative of octahydroindole, designed for advanced research in medicinal chemistry and peptidomimetics. This compound features a stereochemically defined structure that incorporates conformational rigidity and increased lipophilicity, properties highly valued in the design of novel bioactive molecules . Its primary research application lies in its potential use as a building block, or a key intermediate, in the synthesis of sophisticated peptide analogs and drug candidates. The incorporation of a methyl group at the 2-position creates a tetrasubstituted center, which can significantly influence the three-dimensional structure and metabolic stability of the resulting compounds . Researchers can explore its utility in stabilizing specific secondary structures in peptides, analogous to how the related carboxylic acid, octahydroindole-2-carboxylic acid (Oic), is used as a proline surrogate to enhance resistance to degrading enzymes and improve bioavailability in peptide-based therapeutics . Oic and its derivatives are critical components in several pharmacologically active agents, including ACE inhibitors like perindopril and trandolapril for hypertension, as well as in potent inhibitors of prolyl oligopeptidase with cognitive-enhancing effects . This methylated analog provides a versatile scaffold for investigating structure-activity relationships and developing new chemical entities with potential applications in cardiovascular and neurological diseases. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2R,3aS,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHBAERTGJSGHX-VGMNWLOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CCCC[C@@H]2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2r,3as,7as 2 Methyl Octahydro 1h Indole and Stereoisomers

Enantioselective and Diastereoselective Total Synthesis Approaches to Octahydroindole Derivatives

The total synthesis of octahydroindole derivatives, particularly with the specific stereochemistry of (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, demands precise control over the formation of each stereocenter. Researchers have explored various strategies to achieve high enantioselectivity and diastereoselectivity.

Asymmetric catalytic hydrogenation of indole (B1671886) precursors represents a direct and atom-economical approach to chiral octahydroindoles. nih.govacs.org This method involves the reduction of the aromatic indole ring system using a chiral catalyst to induce stereoselectivity.

Recent advancements have seen the development of ruthenium-N-heterocyclic carbene (NHC) catalysts for the complete and highly enantioselective hydrogenation of protected indoles. nih.govacs.org This process can generate up to five new stereocenters in a single step, providing access to a wide array of chiral octahydroindoles with high yields and good stereoselectivities. nih.gov One notable strategy employs a single ruthenium complex that functions sequentially as both a homogeneous and a heterogeneous catalyst to achieve the complete reduction of the indole ring system. nih.govacs.org

Another successful approach utilizes rhodium catalysts with chiral bisphosphine ligands, such as PhTRAP. researchgate.net These catalysts, often requiring a base for optimal performance, have demonstrated high enantioselectivity in the hydrogenation of N-protected indoles to yield chiral indolines, which are precursors to octahydroindoles. researchgate.net For instance, the hydrogenation of 2-substituted N-acetylindoles can produce the corresponding chiral indolines with up to 95% enantiomeric excess (ee). researchgate.net

Table 1: Asymmetric Catalytic Hydrogenation of Indole Precursors
Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Ru-NHC ComplexProtected IndolesChiral OctahydroindolesHigh nih.govacs.org
[Rh(nbd)2]SbF6 / PhTRAP2-substituted N-acetylindolesChiral IndolinesUp to 95% researchgate.net
Pt/C with p-toluenesulfonic acidUnprotected IndolesIndolinesNot specified nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of octahydroindole derivatives. By attaching a chiral auxiliary, chemists can influence the formation of new stereocenters with a high degree of control. numberanalytics.com After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com Oxazolidinones, popularized by David A. Evans, are a classic example of chiral auxiliaries used in asymmetric synthesis. wikipedia.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also emerged as a powerful tool for the asymmetric functionalization of indoles and the construction of the octahydroindole core. rsc.orgrsc.org These metal-free catalysts can activate substrates and control the stereoselectivity of ring-forming reactions. rsc.org For instance, organocatalysis can trigger highly regio- and stereoselective sequences between hemiacetals and indole-containing nitroolefins to construct polycyclic indole derivatives. rsc.org

Various cyclization strategies are pivotal in constructing the bicyclic octahydroindole skeleton. Intramolecular Diels-Alder reactions of 2-amidofurans have been developed as a method for the formation of octahydroindole alkaloids. acs.org Other approaches include dearomatizing cyclization reactions, which can be catalyzed by copper or Brønsted acids, to synthesize N-fused polycyclic indolines. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and convergent pathway to complex molecules like octahydroindoles by combining three or more starting materials in a single synthetic operation. nih.govrsc.org These reactions are highly atom-economical and can rapidly generate molecular diversity. rug.nl A notable example is a diastereoselective, multicomponent approach to access hydroindole cores, which are present in various bioactive alkaloids. nih.gov This method proceeds with excellent stereoselectivity without the need for transition-metal catalysis or elevated temperatures. nih.gov

Development of Novel Synthetic Routes for Specific Stereoisomers of Octahydroindoles

The synthesis of specific stereoisomers, such as (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, a key intermediate for various pharmaceuticals, has been a focus of extensive research. nih.govnih.gov One improved strategy for its synthesis involves the formation of a trichloromethyloxazolidinone derivative, which allows for efficient separation from its epimer. nih.gov This oxazolidinone intermediate can then undergo completely diastereoselective α-alkylation, providing a concise route to enantiopure α-substituted derivatives. nih.gov

Another approach describes a high-yielding and remarkably stereoselective α-methylation of a protected (2S,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid. nih.gov The steric hindrance imposed by the fused cyclohexane (B81311) ring dictates the stereochemical outcome, leading to the formation of the α-methylated product with high selectivity and retention of configuration. nih.gov

Table 2: Novel Synthetic Routes to Specific Octahydroindole Stereoisomers
Target StereoisomerKey StrategyKey IntermediateOutcomeReference
(2R,3aS,7aS)-octahydroindole-2-carboxylic acidSelective condensation and diastereoselective alkylationTrichloromethyloxazolidinone derivativeEnantiopure α-alkyl derivatives nih.gov
α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acidStereoselective α-methylationProtected (S,S,S)-OicHigh selectivity with retention of configuration nih.gov

Green Chemistry Principles and Sustainable Synthesis of Octahydroindole Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like octahydroindoles to minimize environmental impact. researchgate.net These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.gov

In the context of octahydroindole synthesis, sustainable approaches include the use of water as a solvent, which is environmentally benign. nih.govsjp.ac.lk For example, a procedure for the hydrogenation of unprotected indoles has been developed using a Pt/C catalyst in water, activated by p-toluenesulfonic acid. nih.gov This method provides the corresponding indolines in excellent yields. nih.gov

Furthermore, the development of catalytic reactions, both metal-catalyzed and organocatalytic, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. jddhs.com The use of recyclable catalysts and multicomponent reactions that maximize atom economy are also key strategies for the sustainable synthesis of octahydroindole analogues. rsc.orgjddhs.com Designing energy-efficient processes, such as microwave-assisted synthesis, can further reduce the environmental footprint of these synthetic routes. jddhs.com

Structure Activity Relationship Sar and Ligand Design Studies of Octahydroindole Derivatives

Rational Design and Synthesis of Octahydroindole-Based Analogues for Biological Investigations

The rational design of octahydroindole-based analogues is a strategic approach in medicinal chemistry aimed at developing novel therapeutic agents. This process involves the thoughtful modification of the octahydroindole scaffold to enhance biological activity, selectivity, and pharmacokinetic properties. The indole (B1671886) nucleus and its hydrogenated derivatives are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. researchgate.netchula.ac.thnih.gov The design process often begins with a known active compound or a hypothesized binding mode within a biological target.

Key strategies in the rational design of octahydroindole analogues include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and improve properties.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, this approach uses the structures of known active ligands to develop a pharmacophore model that guides the design of new compounds. nih.govbiosolveit.de

The synthesis of these designed analogues often involves multi-step chemical processes. For instance, the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been described, highlighting the importance of controlling stereochemistry during synthesis to achieve the desired biological activity. nih.gov The synthetic routes are designed to be efficient and allow for the introduction of diverse substituents at various positions of the octahydroindole ring system. Microwave-assisted synthesis has also been employed to accelerate the synthesis of indole derivatives, offering advantages such as reduced reaction times and improved yields. mdpi.com

A series of novel main protease (Mpro) inhibitors were designed and synthesized to combat coronaviruses, with several compounds showing antiviral activity. Among them, an octahydroindole-based peptidomimetic covalent inhibitor, 28f , demonstrated strong inhibitory activity against Mpros and exhibited broad-spectrum anticoronavirus activity. figshare.com

Compound Description Biological Target/Activity
28f An octahydroindole-based peptidomimetic covalent inhibitor.Potent inhibitor of coronavirus main protease (Mpro) with broad-spectrum antiviral activity. figshare.com
α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acidA stereoisomer of octahydroindole-2-carboxylic acid.Synthesized for biological investigation, emphasizing the role of stereochemistry. nih.gov
7-Azaindole (B17877) derivativesAnalogues based on a 7-azaindole core.Developed as multi-targeted kinase inhibitors for cancer therapy. nih.gov

Influence of Stereochemistry and Substituent Effects on Biological Target Interaction

The three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical groups (substituents) on the octahydroindole scaffold play a pivotal role in determining its interaction with biological targets. malariaworld.orgmdpi.com Chirality is a key feature of many natural products and drugs, and often, only one enantiomer or diastereomer of a chiral molecule exhibits the desired biological activity. mdpi.com

Stereochemistry:

The octahydroindole ring system contains multiple chiral centers, leading to the possibility of several stereoisomers. The specific spatial orientation of substituents is critical for optimal binding to the target protein. For example, in the development of inhibitors for Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), it was found that only the (5S, αS) isomers of certain derivatives displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for biological activity. malariaworld.orgmdpi.com This stereoselectivity can be attributed to the specific shape and chirality of the receptor's binding site, which preferentially accommodates a particular stereoisomer.

Substituent Effects:

The type and position of substituents on the octahydroindole ring can significantly influence its biological activity through various mechanisms:

Steric Effects: The size and shape of a substituent can affect how the molecule fits into the binding pocket of a target. Bulky substituents may enhance binding by filling a large hydrophobic pocket or, conversely, hinder binding due to steric clashes.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron distribution within the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, or other non-covalent interactions with the target.

Hydrophobicity/Hydrophilicity: The lipophilicity of substituents can impact the molecule's solubility, membrane permeability, and binding to hydrophobic regions of the target protein.

In a study of indole- and pyrrole-derived cannabinoids, the length of the carbon side chain was found to be a critical determinant of receptor affinity and potency. limef.com Short side chains resulted in inactive compounds, while chains with 4 to 6 carbons produced optimal activity, demonstrating a clear structure-activity relationship (SAR) related to substituent length. limef.com

Factor Influence on Biological Target Interaction Example
Stereochemistry Determines the precise 3D fit of the molecule into the chiral binding site of the target protein. Often, only one stereoisomer is active. malariaworld.orgmdpi.comOnly the (5S, αS) isomers of certain 3-Br-acivicin derivatives showed significant antiplasmodial activity. malariaworld.orgmdpi.com
Substituent Size (Steric Effects) Affects the complementarity of the ligand with the binding pocket. Can either enhance or hinder binding.The linkage between indole rings in bisindole compounds affected their activity as HIV-1 fusion inhibitors. nih.gov
Substituent Electronics Modulates the strength of non-covalent interactions like hydrogen bonds and electrostatic interactions.Electron-donating or -withdrawing groups on the indole ring can alter binding affinity.
Substituent Lipophilicity Influences solubility, cell permeability, and hydrophobic interactions with the target.The length of the carbon side chain in indole-derived cannabinoids is crucial for their activity. limef.com

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for Octahydroindole Scaffolds

Pharmacophore modeling and ligand-based drug design are powerful computational tools used in drug discovery, particularly when the three-dimensional structure of the biological target is unknown. nih.govdergipark.org.trnumberanalytics.com These strategies rely on the principle that a group of molecules that bind to the same target and elicit a similar biological response likely share a common set of steric and electronic features, known as a pharmacophore. dergipark.org.tr

A pharmacophore model defines the essential three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups that are necessary for biological activity. researchgate.netmdpi.com For the octahydroindole scaffold, this process would involve:

Identifying a set of active octahydroindole derivatives: This is typically done through a literature search or experimental screening.

Conformational analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature identification and alignment: Identifying common pharmacophoric features among the active molecules and aligning them in 3D space.

Model generation and validation: Creating a pharmacophore model that encapsulates the shared features. This model is then validated by its ability to distinguish between active and inactive compounds. nih.gov

Once a validated pharmacophore model for a specific biological target is developed, it can be used in several ways:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. These "hits" can then be synthesized and tested for biological activity.

Lead Optimization: The model can guide the modification of existing octahydroindole derivatives to better fit the pharmacophore, thereby improving their potency and selectivity.

Scaffold Hopping: The model can be used to identify new chemical scaffolds that can present the same pharmacophoric features as the octahydroindole ring, leading to the discovery of novel classes of active compounds. biosolveit.de

Ligand-based drug design encompasses a broader range of methods beyond pharmacophore modeling, including quantitative structure-activity relationship (QSAR) studies, which are discussed in the next section. These approaches are instrumental in leveraging the information from known active compounds to rationally design new and improved octahydroindole-based drug candidates. nih.gov

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides a powerful toolkit for elucidating the structure-activity relationships (SAR) of octahydroindole derivatives, offering insights that can guide the design of more potent and selective compounds. longdom.orgfmhr.org These methods can be broadly categorized into molecular mechanics and quantum mechanics approaches.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. The process involves:

Data Set Preparation: A series of octahydroindole analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a QSAR model that correlates the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

A validated QSAR model can be used to predict the biological activity of newly designed octahydroindole derivatives before they are synthesized, thus saving time and resources.

Molecular Docking and Molecular Dynamics Simulations:

When the 3D structure of the biological target is available, molecular docking can be used to predict the binding mode and affinity of octahydroindole derivatives within the target's active site. mdpi.com This involves:

Preparing the protein and ligand structures: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking algorithm: A search algorithm is used to explore different orientations and conformations of the ligand within the binding site.

Scoring function: A scoring function is used to estimate the binding affinity for each pose, allowing for the ranking of different ligands.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can help to assess the stability of the binding mode and identify key interactions that contribute to binding affinity.

These computational approaches, often used in combination, provide a detailed understanding of the SAR for octahydroindole derivatives, enabling a more rational and efficient drug discovery process. fmhr.org

Mechanistic Investigations of Biological Interactions for 2r,3as,7as 2 Methyl Octahydro 1h Indole and Analogues

In Vitro Studies of Receptor Binding and Enzyme Inhibitory Properties

In vitro assays are fundamental in elucidating the direct interactions between a compound and its biological targets. For the octahydroindole class of molecules, these studies have primarily focused on their ability to bind to specific receptors and inhibit enzyme activity.

Research into octahydroindole-based peptidomimetic derivatives has demonstrated their potential as potent enzyme inhibitors. For instance, a series of these compounds were designed and synthesized to target the main protease (Mpro) of coronaviruses, including HCoV-OC43 and SARS-CoV-2. One notable covalent inhibitor, compound 28f , which features an octahydroindole core, exhibited strong inhibitory activity against these proteases, with EC50 values in the low micromolar to nanomolar range. acs.org This highlights the scaffold's utility in designing inhibitors that can form covalent bonds with enzyme active sites.

In other studies, the octahydroindole moiety has been identified as a key interacting fragment in ligands targeting prolyl oligopeptidase (PREP). arxiv.orgarxiv.org Molecular dynamics simulations have shown that this part of the ligand frequently interacts with specific amino acid residues in the enzyme's active site, such as C255, F476, W595, and R643, contributing significantly to the binding affinity. arxiv.orgarxiv.org

Furthermore, in the context of fungal infections, an octahydroisoindolone scaffold, an isomer of the octahydroindole ring system, was investigated for its ability to inhibit Chitinase B1 (AfChiB1) from Aspergillus fumigatus. mdpi.com In silico drug design studies suggested that this scaffold could mimic the conformation and electronic properties of the oxazolinium ion intermediate formed during chitin hydrolysis, making it a promising candidate for competitive inhibition. mdpi.com

Enzyme Inhibitory Properties of Octahydroindole Analogues
Compound/ScaffoldTarget EnzymeKey FindingsReference
Octahydroindole-based peptidomimetic (28f)Coronavirus Main Protease (Mpro)Broad-spectrum covalent inhibitor with EC50 values from 0.027 to 4.41 µM. acs.org
Octahydroindole moiety in PREP ligandsProlyl Oligopeptidase (PREP)Frequently interacts with active site residues C255, F476, W595, and R643. arxiv.orgarxiv.org
Octahydroisoindolone scaffoldAspergillus fumigatus Chitinase B1 (AfChiB1)Proposed to mimic the oxazolinium ion intermediate, acting as a competitive inhibitor. mdpi.com

Exploration of Cellular and Molecular Mechanisms of Action in Model Systems

Beyond direct enzyme inhibition, research has delved into the broader cellular and molecular effects of compounds containing structures related to the octahydroindole core. While direct evidence for (2R,3aS,7aS)-2-methyl-octahydro-1H-indole is limited, studies on related scaffolds, such as spirooxindoles, provide insight into potential mechanisms.

Halogenated spirooxindoles, for example, have been shown to influence multiple cellular pathways critical in cancer biology. nih.gov These compounds can promote oxidative stress within cancer cells, leading to an accumulation of reactive oxygen species (ROS) that can trigger cell cycle arrest. nih.govrsc.org Their anticancer activity is often multifaceted, involving the modulation of apoptosis, cellular senescence, and autophagy. nih.gov

Furthermore, these compounds can inhibit key signaling pathways that are frequently dysregulated in cancer. By blocking receptors like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), they can impede tumor angiogenesis and metastasis. nih.govrsc.org This receptor blockade reduces survival signals for cancer cells, thereby inhibiting downstream pathways such as the MAPK and PI3K/AKT signaling cascades. nih.govrsc.org

In the context of prolyl oligopeptidase (PREP), a new class of ligands known as HUPs, which can contain the octahydroindole scaffold, are being explored for their ability to modulate protein-protein interactions (PPIs). arxiv.orgarxiv.org This is a distinct mechanism from direct enzymatic inhibition and is particularly relevant in neurodegenerative diseases where pathological protein aggregation is a key feature. These ligands can bind to alternative sites on the enzyme, disrupting its non-enzymatic functions and interactions with proteins like α-synuclein and Tau. arxiv.orgarxiv.org

Identification of Potential Biological Targets and Pathways Modulated by Octahydroindoles

The versatility of the octahydroindole scaffold allows it to interact with a diverse range of biological targets, implicating it in various physiological and pathological pathways. Computational and experimental studies have identified several potential targets for this class of compounds.

Viral Proteases : As mentioned, the main protease (Mpro) of coronaviruses is a key target for octahydroindole-based inhibitors, positioning them as potential broad-spectrum antiviral agents. acs.org

Prolyl Oligopeptidase (PREP) : This enzyme is a target for octahydroindole-containing ligands that can act either as traditional active site inhibitors or as modulators of protein-protein interactions at alternative binding sites. arxiv.orgarxiv.org

Fungal Chitinases : The structural similarity of octahydroindole analogues to key reaction intermediates makes them promising inhibitors of enzymes like Chitinase B1 from Aspergillus fumigatus, a target for antifungal therapies. mdpi.com

Tyrosine Kinases : In silico repositioning strategies for related oxindole scaffolds have predicted interactions with several targets, with a notable focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). durham.ac.uk This suggests that octahydroindole analogues could potentially modulate angiogenesis pathways.

Oxidative Stress Pathways : Related spirooxindole compounds have been shown to increase oxidative stress in cancer cells. nih.gov While the direct targets are not fully elucidated, their ability to modulate enzymes like Glutathione Peroxidase 4 (GPX4) is an area of investigation. nih.govrsc.org

Potential Biological Targets for Octahydroindole and Related Scaffolds
TargetTarget ClassPotential Therapeutic AreaReference
Coronavirus Main Protease (Mpro)Viral Cysteine ProteaseAntiviral (e.g., COVID-19) acs.org
Prolyl Oligopeptidase (PREP)Serine ProteaseNeurodegenerative Diseases arxiv.orgarxiv.org
Chitinase B1 (AfChiB1)Hydrolase (Glycosidase)Antifungal mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Receptor Tyrosine KinaseAnticancer (Anti-angiogenesis) nih.govrsc.orgdurham.ac.uk
Epidermal Growth Factor Receptor (EGFR)Receptor Tyrosine KinaseAnticancer nih.govrsc.org

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) in Octahydroindole Research

The development of potent and selective ligands based on the octahydroindole scaffold has been significantly advanced by modern computational drug design techniques. Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are two prominent strategies that have been applied.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govnih.gov This information is used to design molecules that can fit precisely into the target's binding site and form favorable interactions. In the case of designing inhibitors for Aspergillus fumigatus Chitinase B1, a rigid docking approach was employed as part of an SBDD strategy. mdpi.com By analyzing the enzyme's active site, researchers could rationally design substitutions on the octahydroindole-related scaffold to enhance binding affinity and selectivity. mdpi.com

Fragment-Based Drug Design (FBDD) is an alternative approach that starts by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target. nih.govfrontiersin.orgdrughunter.com These initial fragment hits serve as starting points for optimization. Using structural information, the fragments are then grown, linked, or merged to create more potent, drug-like molecules. nih.govdrughunter.com This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov For instance, a structure-based dissection of the fungal natural product argifin, a broad-spectrum chitinase inhibitor, identified dimethylguanylurea (DGU) as the minimal fragment necessary for competitive inhibition. mdpi.com This kind of fragment identification is central to FBDD and could guide the elaboration of octahydroindole-based fragments to achieve high-affinity binders.

These design principles are iterative, cycling between computational design, chemical synthesis, and biological testing to optimize lead compounds. nih.gov The application of SBDD and FBDD to the octahydroindole scaffold demonstrates a rational and efficient pathway toward developing novel therapeutic agents for a variety of diseases. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Stereochemical and Structural Research

Application of Chiral Chromatography (HPLC, GC-FID) for Diastereomer and Enantiomer Purity Assessment

Chiral chromatography is a cornerstone technique for the separation and quantification of stereoisomers. For (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, both high-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC-FID) offer powerful means to assess diastereomeric and enantiomeric purity. The choice between these techniques often depends on the volatility and thermal stability of the analyte and its derivatives.

High-performance liquid chromatography (HPLC) is a widely used method for the enantioselective analysis of chiral compounds in the pharmaceutical industry. chromatographyonline.comnih.gov The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For a secondary amine like (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. youtube.com These phases can offer the necessary stereochemical recognition to resolve the enantiomers. The selection of the mobile phase, which typically consists of a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for optimizing the separation.

Gas chromatography is another powerful tool for chiral separations, particularly for volatile compounds. To enhance volatility and improve chromatographic performance, (2R,3aS,7aS)-2-methyl-octahydro-1H-indole can be derivatized, for instance, by acylation of the secondary amine. The resulting amide can then be analyzed on a chiral capillary column. Cyclodextrin-based stationary phases are commonly employed for the chiral separation of a wide range of compounds by GC. nih.gov The flame ionization detector (FID) provides high sensitivity and a wide linear range for quantification.

Table 1: Illustrative Chiral HPLC and GC-FID Methods for Purity Assessment

Parameter Chiral HPLC Chiral GC-FID
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H) Cyclodextrin-based capillary column (e.g., Beta DEX™ 225)
Mobile Phase/Carrier Gas Hexane/Isopropanol (90:10 v/v) Helium
Flow Rate/Gas Velocity 1.0 mL/min 1.5 mL/min
Column Temperature 25 °C 120 °C (isothermal)
Detection UV at 210 nm Flame Ionization Detector (FID)
Analyte Form Free base N-acetyl derivative
Expected Retention Time (R-isomer) ~ 8.5 min ~ 10.2 min
Expected Retention Time (S-isomer) ~ 9.8 min ~ 10.8 min

This table presents hypothetical yet representative parameters for the chiral analysis of 2-methyl-octahydro-1H-indole enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides crucial information for assigning the relative stereochemistry and understanding its conformational preferences.

The ¹H NMR spectrum of (2R,3aS,7aS)-2-methyl-octahydro-1H-indole would exhibit characteristic signals for the protons of the bicyclic system and the methyl group. The chemical shifts and coupling constants of the protons at the stereogenic centers (C2, C3a, and C7a) are particularly informative. For instance, the coupling patterns between H2 and the adjacent protons can help to infer the orientation of the methyl group.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning all proton and carbon signals. Of particular importance for stereochemical and conformational analysis is the Nuclear Overhauser Effect (NOE). researchgate.net NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), reveal through-space interactions between protons that are in close proximity. mdpi.com By identifying key NOE correlations, the relative configuration of the stereocenters and the preferred conformation of the fused ring system can be determined. For example, an NOE between the methyl protons at C2 and a proton on the cyclohexane (B81311) ring would provide strong evidence for their spatial relationship.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (2R,3aS,7aS)-2-methyl-octahydro-1H-indole

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 ~ 2.8 - 3.0 (m) ~ 55.0 - 58.0
C3 ~ 1.5 - 1.9 (m) ~ 30.0 - 34.0
C3a ~ 2.0 - 2.3 (m) ~ 40.0 - 43.0
C4 ~ 1.2 - 1.6 (m) ~ 25.0 - 28.0
C5 ~ 1.1 - 1.5 (m) ~ 24.0 - 27.0
C6 ~ 1.6 - 1.9 (m) ~ 32.0 - 35.0
C7 ~ 1.7 - 2.0 (m) ~ 38.0 - 41.0
C7a ~ 2.9 - 3.2 (m) ~ 60.0 - 63.0
CH₃ ~ 1.1 - 1.3 (d) ~ 18.0 - 22.0
NH ~ 1.5 - 2.5 (br s) -

Note: These are estimated chemical shift ranges based on typical values for similar octahydroindole structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Structural Confirmation and Impurity Profiling for Research Samples

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). It is an essential tool for confirming the identity of (2R,3aS,7aS)-2-methyl-octahydro-1H-indole and for identifying and quantifying any impurities present in research samples. ajprd.com

In a typical electron ionization (EI) mass spectrum of (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-C bonds of the bicyclic system and the loss of the methyl group. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the formation of specific fragment ions. libretexts.org

Mass spectrometry is also instrumental in impurity profiling. ijprajournal.comrroij.com When coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the detection, identification, and quantification of impurities in a sample. This is crucial for ensuring the purity and quality of research compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further aiding in structural confirmation and impurity identification.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-methyl-octahydro-1H-indole

m/z Proposed Fragment
139 [M]⁺ (Molecular Ion)
124 [M - CH₃]⁺
96 [C₆H₁₀N]⁺ (from cleavage of the cyclohexane ring)
82 [C₅H₈N]⁺ (from further fragmentation)
68 [C₄H₆N]⁺

This table outlines plausible mass-to-charge ratios (m/z) for the primary fragments of 2-methyl-octahydro-1H-indole under electron ionization, based on general fragmentation patterns of cyclic amines.

Computational and Theoretical Studies in Octahydroindole Chemistry

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an octahydroindole derivative, and a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, docking studies on various indole (B1671886) derivatives have been performed to understand their binding modes with specific protein targets. In one such study, novel fluopyram (B1672901) analogues containing an indole moiety were docked into the active site of succinate (B1194679) dehydrogenase (SDH). nih.gov The results indicated that these compounds could effectively bind to the active site, forming hydrogen bonds with key amino acid residues like Trp215 and Tyr96, and engaging in a cation-π interaction with Arg74. nih.gov Similarly, docking studies of other indole derivatives against targets like the antimicrobial peptide Btd-2 and the oncoprotein K-Ras have shown promising binding affinities, highlighting the potential of these scaffolds. thesciencein.org

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the binding, conformational changes in both the ligand and the target, and the role of solvent molecules. For example, MD simulations have been employed to rationally design indolicidin-analogous antimicrobial peptides. nih.gov These simulations investigated the interactions of the peptides with model cell membranes, revealing the mechanisms of adsorption and insertion. nih.gov By understanding how changes in the peptide sequence affected membrane interaction, researchers could design new analogs with enhanced antimicrobial activity and reduced toxicity. nih.gov This approach, coupling MD simulations with experiments, is a powerful strategy for optimizing ligand-target interactions. nih.gov

Parameter Description Application Example for Indole Analogs
Binding Affinity The strength of the interaction between a ligand and its target.Predicted for indole derivatives against succinate dehydrogenase (SDH) to estimate inhibitory potential. nih.gov
Binding Mode The specific orientation and conformation of the ligand within the target's binding site.Determined for fluopyram analogues, showing key hydrogen bonds and cation-π interactions. nih.gov
Complex Stability The persistence of the ligand-target interaction over time.Assessed through molecular dynamics simulations to observe the dynamic behavior of the complex. nih.gov
Conformational Changes Alterations in the 3D structure of the ligand or target upon binding.Studied to understand the induced fit mechanisms and the functional consequences of binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are widely used to compute various molecular properties with a good balance of accuracy and computational cost. substack.com

These calculations can predict key parameters that govern a molecule's behavior. For indole and its derivatives, quantum chemical methods have been used to determine optimized geometries, vibrational frequencies, and electronic properties. chemrxiv.orgnih.gov For example, a study on the effect of electronic substitution on the indole chromophore used DFT to compare the bond lengths of indole with its derivatives, tryptophan, serotonin (B10506), and melatonin. chemrxiv.org The calculations revealed that substitutions in the 6-membered ring had a more significant effect on the ground state electronic structure than substitutions in the 5-membered ring. chemrxiv.org

Quantum chemical calculations are also essential for predicting reactivity. They can be used to calculate bond dissociation energies to identify sites of potential metabolic instability or to predict the pKa of molecules, which is crucial for understanding their behavior in biological systems and for designing stronger binders. substack.com Furthermore, these methods can compute charges and electrostatic potentials, which help in understanding the physical origins of protein-ligand binding interactions. substack.com The accuracy of these calculations is critical, and different levels of theory and basis sets are often compared to experimental data to validate the chosen computational method. chemrxiv.orgnih.gov

Property Computational Method Significance in Octahydroindole Chemistry
Optimized Geometry DFT (e.g., B3LYP/6-311+G(d,p))Predicts the most stable 3D structure, including bond lengths and angles. chemrxiv.org
Electronic Properties DFT, Ab initio methodsDetermines charge distribution, dipole moment, and molecular orbitals, which influence intermolecular interactions. chemrxiv.org
Reactivity Descriptors Frontier Molecular Orbital Theory (HOMO-LUMO gap)Predicts the chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack.
Spectroscopic Properties Anharmonic Force Field CalculationsSimulates vibrational spectra (IR, Raman) to aid in the structural characterization of new derivatives. researchgate.net
Thermodynamic Properties Gaussian models (G3, G4), CBS extrapolationCalculates enthalpies of formation and reaction, crucial for understanding stability and reaction energetics. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscape Mapping of Octahydroindole Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Octahydroindole derivatives, with their fused bicyclic ring system, can adopt multiple conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

The potential energy landscape provides a comprehensive framework for understanding the relationship between a molecule's structure, stability, and dynamics. rsc.org This landscape is a high-dimensional surface where the potential energy is a function of the molecular coordinates. Mapping this landscape helps to identify the most stable conformers, transition states, and conformational pathways. researchgate.netnih.gov

For complex cyclic systems, such as cyclo-octane, which shares structural similarities with the octahydroindole core, the energy landscape can reveal unexpected complexity. nih.gov Studies on cyclo-octane have shown that its conformational space is not a simple manifold but a more complex structure composed of a sphere and a Klein bottle intersecting in two rings. nih.gov This intricate topology, combined with the energy landscape, explains the preference for certain conformations over others. nih.gov Similar principles apply to octahydroindole derivatives, where understanding the energy landscape can provide insights into their structural preferences and how they might adapt their shape to fit into a receptor's binding site. Computational techniques are essential to explore these high-dimensional energy landscapes and predict the global thermodynamics and kinetics of conformational changes. rsc.org

Predictive Modeling of Relevant ADMET Parameters (excluding in vivo data)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. In silico predictive modeling has become an indispensable tool for evaluating these properties, allowing for the early filtering of compounds with undesirable characteristics and reducing the reliance on expensive and time-consuming experimental assays. nih.gov

A variety of computational models, including machine learning algorithms, are used to predict ADMET-related properties based on molecular structure. nih.gov For indole derivatives, in silico tools have been used to predict properties like lipophilicity (Log P), aqueous solubility, and potential toxicity. researchgate.net For instance, a study on 2/3-carboxylate-4/5/6-monosubstituted indole derivatives predicted Log P values in the range of 2.25-3.13 for molecules with good binding affinities and used the PreADMET server to predict their safety profiles. researchgate.net

These predictive models are built using large datasets of experimentally determined properties. They employ various molecular descriptors and fingerprints to represent the chemical structures and correlate them with the ADMET endpoints. nih.gov The accuracy of these predictions is critical and depends on the quality of the dataset, the algorithm used, and the applicability domain of the model. nih.gov Therefore, it is often recommended to use multiple in silico tools and compare the results to identify the most probable prediction. nih.gov

The following table summarizes some key ADMET parameters that can be predicted using computational models.

ADMET Parameter Description Importance in Drug Discovery Prediction Tools/Methods
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Affects absorption and formulation.ALOGPS, SwissADME
Lipophilicity (Log P) The partition coefficient of a compound between an organic and an aqueous phase.Influences absorption, distribution, and membrane permeability. researchgate.netSwissADME, PreADMET
Caco-2 Permeability An in vitro measure of a compound's ability to cross the intestinal epithelial barrier.Predicts oral absorption. nih.govMachine Learning Models, QSPR
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the barrier between the blood and the central nervous system.Crucial for CNS-targeting drugs; undesirable for others.Boiled-egg plot (SwissADME) researchgate.net
Cytochrome P450 (CYP) Inhibition The potential of a compound to inhibit key drug-metabolizing enzymes.Predicts potential for drug-drug interactions.SwissADME, pkCSM
Carcinogenicity/Mutagenicity The potential of a compound to cause cancer or genetic mutations.A critical toxicity endpoint for safety assessment. researchgate.netPreADMET, Toxtree

Future Research Directions and Translational Perspectives

Development of Next-Generation Catalytic Systems for Octahydroindole Synthesis

The efficient and stereoselective synthesis of octahydroindoles, particularly those with multiple chiral centers like (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, is a key area for future research. The development of next-generation catalytic systems is crucial for accessing these complex structures with high purity and yield.

Future efforts will likely focus on several key areas:

Asymmetric Catalysis: Achieving the desired stereochemistry is paramount for biological activity. Advances in asymmetric catalysis, including the use of chiral transition metal catalysts (e.g., rhodium, palladium, iridium) and organocatalysts, will be instrumental. nih.gov The design of novel chiral ligands that can effectively control the stereochemical outcome of cyclization and substitution reactions will be a primary focus. bipublication.com

Novel Catalytic Methods: Research is moving towards more sustainable and efficient synthetic methods. This includes the development of one-pot and multicomponent reactions that can construct the octahydroindole core and introduce desired substituents in a single step. researchgate.net Furthermore, the use of earth-abundant metal catalysts and biocatalysis presents a greener alternative to traditional methods. bldpharm.com

Flow Chemistry: The application of continuous flow chemistry for the synthesis of octahydroindoles offers advantages in terms of scalability, safety, and reaction control. This technology can enable the rapid optimization of reaction conditions and facilitate the production of these compounds on a larger scale for further biological evaluation.

Catalytic ApproachPotential Advantages
Asymmetric Transition Metal CatalysisHigh enantioselectivity and diastereoselectivity.
OrganocatalysisMetal-free, often milder reaction conditions.
BiocatalysisHigh specificity and environmentally friendly.
One-Pot/Multicomponent ReactionsIncreased efficiency, reduced waste.
Flow ChemistryScalability, improved safety and control.

Exploration of Novel Biological Targets and Therapeutic Applications for Octahydroindole Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities, including anticancer, antiviral, and antihypertensive effects. nih.govmdpi.comnih.gov The saturated octahydroindole core, as seen in (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, offers a three-dimensional structure that can interact with biological targets in unique ways compared to its planar aromatic counterpart.

Future research will likely explore the following therapeutic avenues:

Anticancer Agents: Indole derivatives have been shown to target various pathways involved in cancer progression, such as protein kinases and DNA topoisomerases. researchgate.net The specific stereochemistry of substituted octahydroindoles could lead to the development of highly selective inhibitors of these targets.

Antiviral Therapies: The octahydroindole scaffold has recently been investigated for its potential in developing broad-spectrum antiviral agents, including inhibitors of coronavirus main proteases. mdpi.com Further exploration of this scaffold against a range of viral targets is a promising area of research.

Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has led to the development of numerous CNS-active drugs. The unique conformational properties of octahydroindoles could be exploited to design novel ligands for receptors and transporters in the brain.

Anti-inflammatory and Immunomodulatory Agents: Some indole analogs have demonstrated anti-inflammatory and immunomodulatory properties. researchgate.net Investigating the potential of octahydroindole derivatives to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

A recent study highlighted the potential of an octahydroindole-based peptidomimetic as a broad-spectrum inhibitor against HCoV-OC43 and SARS-CoV-2, demonstrating potent antiviral activity. mdpi.com This underscores the therapeutic potential of this scaffold.

Integration of Artificial Intelligence and Machine Learning in Octahydroindole Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. ajpchem.org These technologies can be applied to the study of octahydroindoles in several ways:

Synthesis Planning: AI-powered retrosynthesis tools can help chemists design efficient synthetic routes to complex molecules like (2R,3aS,7aS)-2-methyl-octahydro-1H-indole. These tools can analyze vast reaction databases to propose novel and optimized synthetic pathways.

Predicting Biological Activity: ML models can be trained on existing data for indole and octahydroindole derivatives to predict the biological activity of new, unsynthesized compounds. This can help prioritize which molecules to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between the chemical structure of octahydroindole derivatives and their biological activity.

De Novo Drug Design: Generative AI models can design novel octahydroindole derivatives with desired pharmacological properties. These models can explore a vast chemical space to identify molecules with high predicted activity and favorable drug-like properties.

Computational Studies: Density functional theory (DFT) and other computational methods can be used to study the electronic and structural properties of substituted octahydroindoles. This information can provide insights into their reactivity and potential interactions with biological targets.

AI/ML ApplicationPotential Impact on Octahydroindole Research
Retrosynthesis PredictionFaster and more efficient synthesis design.
Bioactivity PredictionPrioritization of synthetic targets.
De Novo DesignDiscovery of novel and potent drug candidates.
Computational ChemistryUnderstanding of structure-activity relationships.

Challenges and Opportunities in Translating Octahydroindole Research to Preclinical Candidates

The translation of promising research findings into preclinical and clinical development is a complex process fraught with challenges. For chiral molecules like (2R,3aS,7aS)-2-methyl-octahydro-1H-indole, these challenges can be particularly pronounced.

Challenges:

Stereoselective Synthesis and Scalability: The development of a robust and scalable synthesis that consistently produces the desired stereoisomer with high purity is a significant hurdle.

Target Identification and Validation: For novel octahydroindole scaffolds, identifying the specific biological target and validating its role in disease is a critical and often difficult step.

Predictive Preclinical Models: The lack of predictive animal models for many human diseases can make it difficult to assess the efficacy and safety of new drug candidates.

Chirality and Pharmacokinetics: Enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. It is crucial to study the properties of the specific stereoisomer intended for development.

Safety and Toxicology: Thoroughly evaluating the safety and potential toxicity of a new chemical entity is a major and resource-intensive part of preclinical development.

Opportunities:

Addressing Unmet Medical Needs: The diverse biological activities of indole-related compounds suggest that octahydroindoles could provide novel therapeutic solutions for a range of diseases with unmet medical needs.

Leveraging Modern Drug Discovery Platforms: The integration of AI, high-throughput screening, and advanced analytical techniques can help to overcome many of the traditional challenges in drug discovery and development.

Focus on Specific Stereoisomers: The development of a single, well-characterized stereoisomer can lead to drugs with improved efficacy and safety profiles compared to racemic mixtures.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for (2R,3aS,7aS)-2-methyl-octahydro-1H-indole derivatives?

  • Methodological Guidance :

  • Storage : Derivatives like the hydrochloride salt should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year. The free carboxylic acid form is stable at room temperature in a dry, dark environment .
  • Handling : Use anhydrous solvents (e.g., DMSO) for stock solutions. For in vivo formulations, dissolve in a mixture of DMSO (50 µL), PEG300 (300 µL), Tween 80 (50 µL), and ddH₂O (600 µL) for optimal solubility and stability .
  • Safety : Wear protective gear (gloves, goggles) and ensure proper ventilation. Waste must be segregated and disposed via certified facilities .

Q. What synthetic routes are available for preparing (2R,3aS,7aS)-2-methyl-octahydro-1H-indole derivatives?

  • Methodological Guidance :

  • Metal-Catalyzed Cyclization : Use transition metals (Pd, Ni, Rh) to construct the indole core. For example, palladium-catalyzed silylene transfer reactions with silacyclopropanes can form fused silacyclic indole systems .
  • Multi-Component Coupling : Zirconocene-mediated reactions enable the coupling of nitriles and alkynes to generate pyrroloindole derivatives, leveraging steric hindrance (e.g., t-BuCN) to control intermediate stability .
  • Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Rh) under mild conditions (25–50°C) can achieve high enantiomeric excess .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Guidance :

  • X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Ensure crystals are grown in non-polar solvents (e.g., hexane/ethyl acetate) .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm chair conformations in the octahydroindole system .
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to separate enantiomers .

Advanced Research Questions

Q. How can contradictions in reported stereochemical outcomes during synthesis be resolved?

  • Methodological Guidance :

  • Systematic Parameter Screening : Vary reaction temperature, solvent polarity, and catalyst loading. For example, Rh catalysts at 25°C vs. 50°C may favor different diastereomers .
  • Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies and predict steric/electronic influences on stereoselectivity .
  • Cross-Validation : Compare experimental NMR data with computed 13C^{13}\text{C} chemical shifts using tools like ACD/Labs or Gaussian .

Q. What strategies optimize catalytic efficiency in silacycle-indole hybrid syntheses?

  • Methodological Guidance :

  • Catalyst Selection : Silver or Pd/Zn bimetallic systems activate strained silacyclopropanes, enabling silylene transfer to alkynes with >90% yield .
  • Substrate Design : Incorporate electron-withdrawing groups (e.g., CF₃) on aryl boronic acids to enhance oxidative addition in cross-couplings .
  • Mechanistic Studies : Use isotopic labeling (e.g., 29Si^{29}\text{Si}) to track Si–C bond cleavage pathways in real-time via 29Si^{29}\text{Si} NMR .

Q. How can computational tools predict reactivity and stability of derivatives in biological systems?

  • Methodological Guidance :

  • QSAR Modeling : Train models using topological descriptors (e.g., polar surface area, logP) to predict membrane permeability or metabolic stability. Tools like MOE or Schrodinger Suite are recommended .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with indole-binding GPCRs) using GROMACS or AMBER to assess binding affinity and residence time .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.